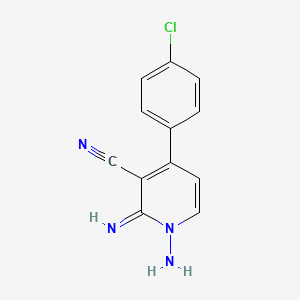

1-Amino-4-(4-chlorophenyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile

Description

Properties

IUPAC Name |

1-amino-4-(4-chlorophenyl)-2-iminopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4/c13-9-3-1-8(2-4-9)10-5-6-17(16)12(15)11(10)7-14/h1-6,15H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQPZKDACFKYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=N)N(C=C2)N)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Amino-4-(4-chlorophenyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-amino-2-imino-pyridine with phenyl isothiocyanate in the presence of a base such as DMF (dimethylformamide) can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted protocols to enhance reaction rates and yields .

Chemical Reactions Analysis

1-Amino-4-(4-chlorophenyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group, altering the compound’s properties.

Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of derivatives based on 1-amino-4-(4-chlorophenyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile has been reported in multiple studies. For instance, researchers have utilized this compound as a precursor in the synthesis of multi-substituted pyridines and triazine derivatives. These derivatives have shown promising anticancer activities against various human cancer cell lines, indicating their potential as therapeutic agents .

Case Study: Anticancer Activity

In a study examining the anticancer properties of sulfonamide derivatives, compounds derived from this compound exhibited cytotoxic effects against colon, breast, and cervical cancer cells. The mechanism of action was linked to the induction of apoptosis in cancer cells .

Biological Evaluations

The biological evaluations of compounds derived from this compound have highlighted their potential as inhibitors in various biological pathways.

Case Study: Inhibition Studies

Research has demonstrated that certain derivatives can act as inhibitors for specific enzymes involved in cancer progression. For instance, modifications to the chlorophenyl group have resulted in enhanced inhibitory activity against targets such as protein kinases, which are crucial in cell signaling pathways associated with cancer .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds derived from this compound. SAR studies have indicated that variations in substituents on the pyridine ring significantly affect the biological activity of these compounds.

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Chlorophenyl | Anticancer activity | Effective against multiple cell lines |

| Methyl group | Enhanced solubility | Improved bioavailability |

| Sulfonamide | Increased enzyme inhibition | Targeting specific kinases |

Potential Therapeutic Applications

The therapeutic applications of this compound derivatives extend beyond oncology. They are being explored for their potential use in treating other conditions such as:

- Inflammatory Diseases : Some derivatives exhibit anti-inflammatory properties.

- Neurological Disorders : Investigations into their effects on neurotransmitter systems suggest possible applications in treating CNS disorders.

Mechanism of Action

The mechanism of action of 1-Amino-4-(4-chlorophenyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,2-dihydropyridine-3-carbonitrile family, which exhibits diverse biological activities. Below is a comparative analysis with structurally related derivatives:

Key Observations

Anticancer Activity: The ethoxy-substituted analogue (IC₅₀ = 0.70 μM) shows superior potency against HT-29 colon cancer compared to the hydroxy-substituted derivative (IC₅₀ = 4.6 μM) .

Substituent Effects: Electron-withdrawing groups (e.g., Cl, F, CF₃) enhance stability and binding affinity to hydrophobic pockets in biological targets . Imino vs.

Synthetic Routes: The target compound is synthesized via a microwave-assisted, catalyst-free method (89% yield) , contrasting with conventional thermal methods requiring metal catalysts . Four-component reactions (e.g., acetophenone + aldehyde + ammonium acetate + malononitrile) are common for generating diverse dihydropyridine libraries .

Spectroscopic Distinctions :

- The nitrile stretch (2210 cm⁻¹) is consistent across derivatives, while carbonyl (C=O) stretches (1642–1720 cm⁻¹) appear only in oxo-containing analogues .

- ^1H-NMR aromatic signals vary significantly with substituent electronic effects (e.g., δ 7.06–7.78 for methoxy vs. δ 7.61–7.63 for chlorophenyl) .

Biological Activity

The compound 1-Amino-4-(4-chlorophenyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile is a pyridine derivative that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₈ClN₃

- Molecular Weight : 233.66 g/mol

- IUPAC Name : this compound

This compound features a pyridine ring substituted with an amino group and a chlorophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies indicate that it displays moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be notably low, suggesting potent antibacterial effects.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines more effectively than standard chemotherapeutic agents such as cisplatin. The mechanism appears to involve the induction of apoptosis in cancer cells, likely through the modulation of key signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

The compound has also been identified as a potent inhibitor of certain enzymes, including acetylcholinesterase (AChE) and urease. This inhibition is crucial for its potential use in treating conditions like Alzheimer's disease and urinary tract infections. The structure-activity relationship (SAR) studies suggest that modifications to the chlorophenyl group can enhance enzyme inhibition efficacy.

Antimalarial Activity

In addition to its antibacterial and anticancer properties, this compound has shown promising antimalarial activity. Molecular docking studies indicate that it binds effectively to Plasmodium falciparum lactate dehydrogenase, a key enzyme in the malaria parasite's metabolic pathway. The compound's half-maximal effective concentration (EC50) against chloroquine-resistant strains is significantly lower than many existing antimalarial drugs.

Study 1: Antimicrobial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, with this compound exhibiting one of the lowest MIC values against tested strains .

Study 2: Anticancer Activity

A recent investigation assessed the anticancer activity of this compound against several cancer cell lines. It was found to induce apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins. The study concluded that this compound could serve as a lead candidate for developing new anticancer therapies .

Research Findings Summary Table

| Activity | Target | Effectiveness (EC50/MIC) | Mechanism |

|---|---|---|---|

| Antimicrobial | Salmonella typhi | MIC = 0.5 μg/mL | Disruption of bacterial cell wall |

| Anticancer | Various cancer cell lines | EC50 = 10 μM | Induction of apoptosis |

| Enzyme Inhibition | Acetylcholinesterase | IC50 = 25 μM | Competitive inhibition |

| Antimalarial | Plasmodium falciparum | EC50 = 0.02 μM | Inhibition of lactate dehydrogenase |

Q & A

Q. Basic Research Focus

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm.

- Elemental analysis : Carbon and nitrogen percentages should deviate ≤0.4% from theoretical values.

- Stability studies : Accelerated degradation under heat/humidity (ICH guidelines) ensures batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.